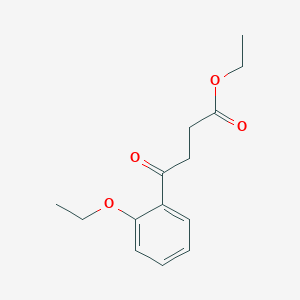

4-(2-乙氧苯基)-4-氧代丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate is a chemical compound that is part of a broader class of organic molecules with potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the behavior and characteristics of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors. For instance, the synthesis of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate involves the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate . Similarly, ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate is synthesized from p-chloropropiophenone by enamination and subsequent condensation with chlorooxalic acid ethyl ester . These methods highlight the versatility of ethyl esters in organic synthesis and suggest potential pathways for synthesizing Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single crystal X-ray diffraction studies . The molecular structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions. These findings are relevant to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate, as similar interactions may influence its crystal packing and stability.

Chemical Reactions Analysis

The reactivity of compounds similar to Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate can be inferred from their behavior in various chemical reactions. For instance, ethyl 2,3-dioxobutyrate 2-arylhydrazones undergo bromination to yield 4-bromo-derivatives, which can further react to form pyrazole derivatives . This indicates that the ethyl ester moiety in such compounds is reactive and can participate in further chemical transformations, which is useful for the modification and functionalization of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are closely related to their molecular structure. For example, the presence of hydrogen bonding and π-π interactions can affect the melting point, solubility, and crystallinity of a compound . Additionally, the presence of electron-withdrawing or electron-donating groups can influence the acidity, basicity, and reactivity of the compound. These properties are essential for understanding the behavior of Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate in different environments and for its potential applications.

科学研究应用

催化氢化

4-R-2,4-二氧代丁酸乙酯(包括与 4-(2-乙氧苯基)-4-氧代丁酸乙酯相似的化合物)可以使用钯黑等催化剂氢化。此过程生成 4-R-2-羟基-4-氧代丁酸乙酯,这在化学合成中很有价值 (Slavinska et al., 2006).

酶催化不对称合成

与 4-(2-乙氧苯基)-4-氧代丁酸乙酯密切相关的化合物 4-苯基-4-氧代丁酸乙酯 (EPOB) 可以进行酶催化不对称合成。木兰念珠菌和酿酒酵母等微生物可有效催化此过程,以高对映选择性生产旋光活性 4-苯基-4-羟基丁酸乙酯 (EPHB)。这些产品作为中间体和手性结构单元具有药用应用 (Xia et al., 2013).

不对称羟醛反应

结构相关的化合物乙基 (R)-3,3-二甲基-2-羟基-4-氧代丁酸酯通过不对称羟醛反应合成。此方法使用乙基乙二酸酯和异丁醛,以 L-组氨酸为催化剂,以显着对映选择性生产化合物 (Wang Jin-ji, 2014).

抗菌活性

与 4-(2-乙氧苯基)-4-氧代丁酸乙酯结构相似的化合物,例如乙基-2-取代苯基腙-3-氧代丁酸酯,已对其对各种细菌和真菌的抗菌活性进行了研究 (Patel et al., 2011).

生物还原过程优化

与 4-(2-乙氧苯基)-4-氧代丁酸乙酯密切相关的化合物 4-氯-3-氧代丁酸乙酯等化合物的非对称还原的最佳操作 pH 曲线可以使用数据驱动的方法设计。这种方法显着提高了产物的收率和旋光纯度 (Chen et al., 2002).

X 射线粉末衍射分析

与 4-(2-乙氧苯基)-4-氧代丁酸乙酯结构相似的化合物用于 X 射线粉末衍射研究。例如,对 1-(4-甲氧基苯基)-7-氧代-6-[4-(2-氧代哌啶-1-基)苯基]-4,5,6,7-四氢-1H-吡唑并[3,4-c]吡啶-3-羧酸乙酯的晶体结构进行分析,有助于合成药理学上重要的分子 (Wang et al., 2017).

作用机制

安全和危害

属性

IUPAC Name |

ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-17-13-8-6-5-7-11(13)12(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTMYRBNMXKLLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605849 |

Source

|

| Record name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-ethoxyphenyl)-4-oxobutyrate | |

CAS RN |

39496-85-0 |

Source

|

| Record name | Ethyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)